molecular formula C9H4BrFIN B1382613 8-Bromo-5-fluoro-3-iodoquinoline CAS No. 1227293-58-4

8-Bromo-5-fluoro-3-iodoquinoline

Cat. No.: B1382613
CAS No.: 1227293-58-4
M. Wt: 351.94 g/mol
InChI Key: RQWGHGYCLFAFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-5-fluoro-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of bromine, fluorine, and iodine atoms in the quinoline ring makes this compound particularly interesting for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-fluoro-3-iodoquinoline typically involves multi-step reactions starting from commercially available quinoline derivatives. One common method includes the halogenation of quinoline at specific positions using reagents such as N-bromosuccinimide (NBS) for bromination, Selectfluor for fluorination, and iodine monochloride (ICl) for iodination . The reaction conditions often involve the use of solvents like dichloromethane (DCM) or acetonitrile and may require catalysts such as copper(I) iodide (CuI) to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-5-fluoro-3-chloroquinoline
  • 8-Bromo-5-fluoro-3-trifluoromethylquinoline
  • 8-Bromo-5-fluoro-3-methylquinoline

Uniqueness

8-Bromo-5-fluoro-3-iodoquinoline is unique due to the presence of iodine, which can participate in specific chemical reactions that other halogens cannot. The combination of bromine, fluorine, and iodine atoms in the quinoline ring provides distinct reactivity and properties compared to similar compounds .

Properties

IUPAC Name

8-bromo-5-fluoro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrFIN/c10-7-1-2-8(11)6-3-5(12)4-13-9(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWGHGYCLFAFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=C(C=N2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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